Magnesium di-tert-butoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

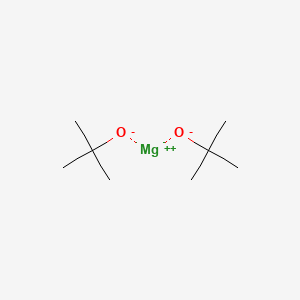

IUPAC Name |

magnesium;2-methylpropan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKCPZYOLXPARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18MgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Di-tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

Magnesium di-tert-butoxide [Mg(OᵗBu)₂], a sterically hindered, non-nucleophilic base, is a versatile reagent in organic synthesis and a precursor for various magnesium-containing materials. Its utility in deprotonation reactions, catalysis, and as a component in drug development processes necessitates a thorough understanding of its synthesis and a comprehensive characterization of its properties. This guide provides a detailed overview of the primary synthetic routes to high-purity this compound and the analytical techniques employed for its characterization.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with distinct advantages and challenges. The most common approaches include the direct reaction of magnesium metal with tert-butanol (B103910), alcoholysis (alkoxide exchange), and transesterification reactions.

Direct Reaction of Magnesium with tert-Butanol

The direct reaction between magnesium metal and tert-butanol is a straightforward approach but is often slow due to the low acidity of the tertiary alcohol and the passivating oxide layer on the magnesium surface.[1] Activation of the magnesium is crucial for this reaction to proceed efficiently.

Experimental Protocol:

-

Magnesium Activation: 50 g of magnesium turnings are cut into small pieces. The surface oxide layer is removed by washing with a 1% dilute hydrochloric acid solution. The cleaned magnesium is then washed sequentially with methanol (B129727) (3-4 times) and diethyl ether (3-4 times). The activated magnesium is dried under vacuum and stored under a nitrogen atmosphere.

-

Reaction Setup: A 2000 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 1500 mL of anhydrous toluene (B28343) and the activated magnesium (48.9 g).

-

Reaction: Anhydrous tert-butanol (2.5 equivalents) is added dropwise to the stirred suspension at room temperature. A small amount of iodine or mercury iodide can be added as a catalyst to initiate the reaction.[1]

-

Work-up: The reaction mixture is heated to reflux until the magnesium is completely consumed. The resulting solution is then cooled, and the product is isolated by filtration or by removal of the solvent under reduced pressure. The final product is a white solid.

Alcoholysis (Alkoxide Exchange)

This method involves the reaction of a more readily available magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, with tert-butanol. The equilibrium is driven towards the formation of the desired product by removing the lower boiling point alcohol (methanol or ethanol).[1]

Experimental Protocol:

-

Preparation of Magnesium Methoxide Solution: In a 2000 mL three-neck flask, 736.5 g of anhydrous methanol is heated to reflux. Processed magnesium strips are added in three batches. After complete dissolution of the magnesium, a clear 8.7% solution of magnesium methoxide in methanol is obtained.[2]

-

Reaction Setup: A 2000 L four-neck reaction bottle fitted with a distillation tower is charged with 688 g of anhydrous tert-butanol and 200 g of toluene. The mixture is heated to 95°C under a nitrogen atmosphere.[2]

-

Reaction: 116 g of the 8.7% magnesium methoxide solution is added dropwise at a rate of 15 mL/min. A white precipitate of this compound forms.[2]

-

Purification: The temperature is maintained at 95°C, and the methanol byproduct is removed by distillation. The distillation temperature at the top of the tower will initially be around 65°C. As methanol is removed, the temperature will rise. The reaction is considered complete when the overhead temperature stabilizes at the boiling point of the toluene/tert-butanol azeotrope. The solid product is then isolated by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum. Azeotropic distillation with a suitable solvent like toluene can yield purities exceeding 95%.[1]

Transesterification

The transesterification route utilizes the reaction of a magnesium alkoxide with a tert-butyl ester, such as tert-butyl acetate (B1210297). This method can achieve high purity through reactive distillation, where the low-boiling ester byproduct is continuously removed.[1][3]

Experimental Protocol:

-

Preparation of Magnesium Ethoxide: 12 g of magnesium chips, 92 g of ethanol, and 0.5 g of mercury iodide are heated to reflux in a 1 L three-necked flask with mechanical stirring until all the magnesium is dissolved. The wet magnesium ethoxide (62 g) is obtained by centrifugation.[2]

-

Reaction Setup: The wet magnesium ethoxide is transferred to a reaction vessel with 145 g of tert-butyl acetate, 150 g of DMF, and 20 g of tetrabutyl titanate as a catalyst.[2]

-

Reaction and Purification: The mixture is heated to reflux for 18 hours. The progress of the reaction is monitored by testing for residual magnesium ethoxide. After completion, the unreacted tert-butyl acetate and the ethyl acetate byproduct are removed by normal pressure distillation at an oil bath temperature of 100°C. The remaining solution is then subjected to vacuum distillation (vacuum degree controlled at -0.1 MPa and temperature at 90°C) to remove the solvent. The resulting solid is collected by centrifugation, washed, and dried to yield this compound with a purity of up to 96.6%.[2] A specific catalyst system comprising tetrabutyl titanate, dimethylsulfoxide, and iodine has been reported to produce purities between 98% and 99.5%.[1][4]

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Characterization

| Technique | Observation | Interpretation |

| ¹H NMR | A single sharp resonance. | Indicates the presence of chemically equivalent tert-butyl groups. The exact chemical shift can vary depending on the solvent. |

| ¹³C NMR | Two resonances. | Corresponds to the quaternary carbon and the methyl carbons of the tert-butoxide groups. |

| FT-IR | Strong absorption bands in the C-H and C-O stretching regions. | Characteristic vibrations of the tert-butoxide ligand. Key peaks include C-H stretching and bending, and C-O stretching. |

Note: Specific chemical shifts and peak positions can be influenced by the solvent and the aggregation state of the compound.

Structural Analysis

X-ray Crystallography: Single-crystal X-ray diffraction studies have revealed that this compound often exists as a dimer, [Mg(μ-OᵗBu)₂(THF)]₂, or other aggregates in the solid state, especially when crystallized from coordinating solvents like THF. In these structures, the magnesium atoms are typically bridged by tert-butoxide ligands, and each magnesium center achieves a tetrahedral coordination geometry.[1] The bulky tert-butyl groups play a significant role in determining the steric environment around the magnesium center, which influences its aggregation state and reactivity.

Thermal Analysis

| Technique | Observation | Interpretation |

| TGA | Mass loss upon heating. | Provides information on the thermal stability and decomposition profile of the compound. |

| DSC | Endothermic or exothermic peaks. | Indicates phase transitions such as melting or decomposition. |

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The synthesis and characterization of this compound are well-established processes critical for its application in various fields of chemistry and pharmaceuticals. The choice of synthetic method often depends on the desired purity, scale, and available starting materials. A combination of spectroscopic and analytical techniques provides a comprehensive profile of the final product, ensuring its quality and suitability for its intended use. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this important organometallic reagent.

References

- 1. Magnesium tert-butoxide | 32149-57-8 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. WO2010045780A1 - The preparation method of magnesium tert-butylate with high purity - Google Patents [patents.google.com]

- 4. CN102351650A - Method for preparing magnesium tert-butoxide - Google Patents [patents.google.com]

Physical and chemical properties of Magnesium di-tert-butoxide

This technical guide provides a comprehensive overview of the physical and chemical properties of magnesium di-tert-butoxide, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, also known as magnesium 2-methylpropoxide, is an organomagnesium compound with significant applications in organic synthesis.[1] It is a white to light grey, solid powder or crystalline material.[1][2][3] This compound is highly valued for its strong reactivity and its role as a potent, non-nucleophilic base, a characteristic attributed to the steric hindrance from its bulky tert-butyl groups.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₈MgO₂ or (CH₃)₃COMgOC(CH₃)₃ | [4][5][6] |

| Molecular Weight | 170.53 g/mol | [4][6] |

| Appearance | White to light gray powder/crystalline solid | [1][2][3][6] |

| Melting Point | Approximately 90 °C | [2] |

| Boiling Point | 84.6 °C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents like ether, toluene, and hexane; reacts violently with water. | [1][2][7] |

| Density | Approximately 0.84 g/cm³ | [2] |

| Flash Point | 11.7 °C | [2] |

| Stability | Sensitive to air and moisture.[5] Should be stored in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.[5][8] |

Reactivity and Chemical Behavior

This compound is a strong Brønsted base capable of deprotonating a variety of weakly acidic protons, which is fundamental to its role in many organic transformations. While it is primarily known as a base, it can also act as a nucleophile, attacking electrophilic centers such as carbonyl carbons.[6] However, the significant steric hindrance from the bulky tert-butyl groups can limit its effectiveness as a nucleophile compared to less hindered alkoxides.

It reacts violently with water and moisture, so it must be handled under dry, inert conditions.[1][5] Incompatible materials include strong oxidizing agents.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[5]

In its solid state, this compound can exist in various aggregated forms, with a common and stable form being a tetrameric cubane-type cluster, [Mg(OᵗBu)₂]₄. Dimeric structures are also prevalent.

Applications in Research and Development

The unique combination of high reactivity and selectivity makes this compound a versatile tool in several research domains.[6]

-

Organic Synthesis : It is a crucial reagent for forming carbon-carbon bonds.[6] One of its primary uses is in the synthesis of organomagnesium compounds like Grignard reagents, which are formed by its reaction with alkyl or aryl halides.[1] These reagents are widely used for nucleophilic addition reactions.[1]

-

Catalysis : It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.[1][6] This is particularly beneficial in the production of fine chemicals and pharmaceuticals.[6] For example, it is used in the polymerization of monomers like cyclic esters to produce high-molecular-weight polymers.[1]

-

Pharmaceutical and Agrochemical Production : Its efficiency in facilitating reactions such as deprotonation and alkylation is crucial in the development of new compounds in the pharmaceutical and agrochemical industries.[6]

Experimental Protocols

Synthesis of this compound via Alcohol Exchange

A common laboratory-scale preparation involves the alcoholysis of magnesium ethoxide with tert-butanol. To drive the reaction to completion, the lower-boiling ethanol (B145695) byproduct is removed as it forms, often through azeotropic distillation with a solvent like methylbenzene. This method can yield purities exceeding 95%.

A catalyst system involving tetrabutyl titanate, dimethylsulfoxide, and iodine has been shown to produce this compound with purities between 98% and 99.5%.

General Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the presence and structural integrity of the tert-butyl groups.

-

Infrared (IR) Spectroscopy : IR spectra show characteristic absorption bands. A key feature is the C-O stretching vibration, typically observed around 1100 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the absence of hydrolysis products like tert-butanol.[9]

-

Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation patterns. The exact mass of this compound (C₈H₁₈MgO₂) is 170.1157215 Da.[9]

-

Thermogravimetric Analysis (TGA) : TGA can determine the temperature at which the compound begins to decompose and can quantify the residual magnesium oxide (MgO) content after thermal decomposition.[9]

Signaling Pathways and Logical Relationships

Role in Deprotonation Reactions

This compound's primary role as a strong, non-nucleophilic base is illustrated in its deprotonation of a generic acidic substrate (R-H).

Caption: Mechanism of deprotonation using this compound.

Safety and Handling

This compound is a flammable solid that reacts violently with water.[5][10] It is harmful if inhaled and causes serious skin and eye irritation.[5] Handling should be performed in a well-ventilated area, using personal protective equipment, including gloves, protective clothing, and eye/face protection.[5][8] It should be stored under an inert atmosphere, away from heat, sparks, open flames, and moisture.[5][8] In case of fire, use special powder against metal fire, dry sand, or cement.

References

- 1. What is Magnesium Tert-Butoxide Used for?_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]

- 2. Magnesium tert-butoxide [chembk.com]

- 3. herzpharmaceuticals.com [herzpharmaceuticals.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 32149-57-8: Magnesium tert-butoxide | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. Magnesium tert-butoxide | 32149-57-8 | Benchchem [benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of Magnesium Di-tert-butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of magnesium di-tert-butoxide, a compound of significant interest in organic synthesis and materials science. Its utility as a strong, non-nucleophilic base is a direct consequence of its unique structural characteristics, which are dominated by a strong tendency to form various aggregated species. This document delves into the detailed structural parameters of its common aggregated forms, the experimental protocols for their characterization, and the dynamic nature of these structures in solution.

Core Concepts: Aggregation and Coordination Chemistry

This compound, with the empirical formula Mg(O-t-Bu)₂, rarely exists as a simple monomeric species. The magnesium center, with only two formal ligands, is coordinatively unsaturated. To alleviate this electronic deficiency, the molecule readily undergoes aggregation, forming oligomeric and polymeric structures. This aggregation is primarily achieved through the bridging of magnesium centers by the oxygen atoms of the tert-butoxide ligands. The degree and nature of this aggregation are influenced by factors such as the solvent, temperature, and the presence of other coordinating ligands.[1] The bulky tert-butyl groups play a crucial role in dictating the steric environment around the magnesium centers, influencing both the aggregation state and the compound's reactivity.[1]

The most commonly characterized aggregates are dimeric and tetrameric species. In these structures, each magnesium atom typically achieves a more stable tetrahedral coordination geometry.[1]

Solid-State Molecular Structures

The definitive elucidation of the solid-state structures of this compound aggregates has been achieved through single-crystal X-ray diffraction (SCXRD).

The Dimeric Adduct: [Mg(μ-O-t-Bu)₂(THF)]₂

In the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), this compound forms a stable dimeric adduct. The solid-state structure reveals a central planar Mg₂O₂ core where two magnesium atoms are bridged by two tert-butoxide ligands. Each magnesium atom is further coordinated to a terminal tert-butoxide and one molecule of THF, resulting in a tetrahedral coordination environment for each metal center.[1]

Table 1: Selected Bond Lengths and Angles for Dimeric this compound THF Adduct

| Parameter | Value |

| Bond Lengths (Å) | |

| Mg-O (bridging) | Data not available in search results |

| Mg-O (terminal) | Data not available in search results |

| Mg-O (THF) | Data not available in search results |

| O-C | Data not available in search results |

| Bond Angles (°) | |

| O(bridging)-Mg-O(bridging) | Data not available in search results |

| Mg-O(bridging)-Mg | Data not available in search results |

| O(terminal)-Mg-O(bridging) | Data not available in search results |

Note: Specific quantitative data from a definitive crystal structure of the unsolvated dimer or the THF adduct was not retrieved in the search results. The table structure is provided as a template.

The Tetrameric "Cubane" Structure: [Mg(O-t-Bu)₂]₄

In non-coordinating solvents or in the solid state in the absence of strong Lewis bases, this compound can adopt a tetrameric, cubane-like structure. This aggregate consists of a distorted Mg₄O₄ cube, with magnesium and oxygen atoms at alternating vertices. The tert-butyl groups are located on the exterior of this core. This "cubane" form is noted to be particularly stable and relatively inert.[1]

Table 2: Selected Interatomic Distances and Angles for Tetrameric this compound

| Parameter | Value |

| Interatomic Distances (Å) | |

| Mg-O | Data not available in search results |

| Mg···Mg | Data not available in search results |

| O···O | Data not available in search results |

| Bond Angles (°) | |

| O-Mg-O | Data not available in search results |

| Mg-O-Mg | Data not available in search results |

Note: Specific quantitative data from a definitive crystal structure of the tetramer was not retrieved in the search results. The table structure is provided as a template.

Bonding Characteristics

The bonding in this compound aggregates is predominantly ionic in nature, characterized by electrostatic interactions between the Mg²⁺ cations and the tert-butoxide (t-BuO⁻) anions. The bridging oxygen atoms effectively share their electron density between two magnesium centers, leading to the stability of the oligomeric structures. The Mg-O bonds are highly polarized. Covalent contributions to the bonding are also present, particularly in the context of the coordination environment.

Solution Behavior and Equilibria

In solution, the structure of this compound is dynamic and highly dependent on the solvent. A labile equilibrium often exists between different aggregated forms, such as dimers and short-chain oligomers. In the presence of coordinating solvents like THF, the larger aggregates tend to break down to form smaller, solvated species. Variable-temperature NMR spectroscopy is a key technique for studying these equilibria, as the chemical shifts of the tert-butyl protons can be sensitive to the aggregation state.

Caption: Equilibrium between different aggregated states of this compound.

Experimental Protocols

Synthesis and Crystallization for Single-Crystal X-ray Diffraction

Objective: To obtain single crystals of a this compound adduct suitable for SCXRD analysis.

Methodology:

-

Synthesis of this compound: A common laboratory-scale synthesis involves the reaction of magnesium turnings with tert-butanol (B103910) in a suitable anhydrous solvent, such as toluene (B28343) or hexane (B92381). The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

-

Crystallization:

-

Solvent System: A mixture of a non-coordinating solvent (e.g., hexane or toluene) and a coordinating solvent (e.g., THF) is often employed.

-

Procedure: A saturated solution of crude this compound is prepared in the chosen solvent system at an elevated temperature. The solution is then filtered while hot to remove any insoluble impurities.

-

Crystal Growth: The filtrate is allowed to cool slowly to room temperature, followed by further cooling to lower temperatures (e.g., 4 °C or -20 °C). Slow cooling is crucial for the growth of well-defined single crystals. Alternatively, vapor diffusion of a non-solvent into a solution of the compound can also yield crystals.

-

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

Objective: To determine the precise three-dimensional molecular structure.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

NMR Spectroscopy for Solution-State Analysis

Objective: To characterize the species present in solution and study dynamic equilibria.

Methodology:

-

Sample Preparation: All manipulations should be performed under an inert atmosphere using anhydrous deuterated solvents (e.g., benzene-d₆, toluene-d₈, or THF-d₈). A known concentration of the this compound sample is dissolved in the chosen solvent in an NMR tube.

-

¹H and ¹³C NMR Spectroscopy: Standard ¹H and ¹³C{¹H} NMR spectra are acquired to determine the chemical shifts and multiplicities of the signals corresponding to the tert-butoxide ligands and any coordinated solvent molecules.

-

Variable-Temperature (VT) NMR:

-

A series of ¹H NMR spectra are recorded over a range of temperatures (e.g., from -80 °C to 100 °C, solvent permitting).

-

Changes in the chemical shifts, signal broadening, or the appearance of new signals are monitored to identify the presence of dynamic exchange processes and equilibria between different aggregated species.

-

Caption: Experimental workflow for the structural characterization of this compound.

Conclusion

The molecular structure and bonding of this compound are intrinsically linked to its chemical behavior. Its strong tendency to form dimeric and tetrameric aggregates, driven by the desire of the magnesium centers to achieve coordination saturation, is a defining feature. The steric bulk of the tert-butyl groups modulates this aggregation and is responsible for its utility as a non-nucleophilic base. A thorough understanding of its structural chemistry, both in the solid state and in solution, is critical for the rational design of new synthetic methodologies and advanced materials. The experimental techniques outlined in this guide provide the necessary tools for researchers to further probe the fascinating structural landscape of this important organometallic reagent.

References

Solubility of Magnesium Di-tert-butoxide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of magnesium di-tert-butoxide [Mg(OᵗBu)₂], a critical reagent in modern organic synthesis. Due to its utility as a strong, non-nucleophilic base, its solubility in various organic solvents is a key parameter for reaction design, optimization, and scale-up. This document outlines the known qualitative solubility of this compound, a detailed experimental protocol for its quantitative determination, and its primary applications in synthetic chemistry.

Overview of this compound

This compound, also known as magnesium t-butoxide, is a white to light gray powder that is highly sensitive to air and moisture.[1][2] It is a versatile organomagnesium compound widely employed as a catalyst and reagent in organic synthesis, particularly in deprotonation reactions and the formation of other organometallic compounds.[3][4] Its bulky tert-butyl groups contribute to its high selectivity in chemical transformations.[3]

Solubility of this compound

Qualitative Solubility Summary:

| Solvent Class | General Solubility | Specific Solvents Mentioned |

| Ethers | Soluble[5] | Tetrahydrofuran (THF), Diethyl ether |

| Hydrocarbons | Soluble | Toluene, Hexane |

| Protic Solvents | Reacts[1][2] | Water, Alcohols |

The limited solubility of some metal alkoxides, even in donor solvents, can be attributed to their tendency to form oligomeric or polymeric structures in solution.[6] The solubility of this compound is a critical factor for its effective use in homogeneous reactions.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of specific quantitative data, the following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest. This procedure must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques due to the air- and moisture-sensitive nature of the compound.[7][8][9][10]

Materials and Equipment

-

This compound (anhydrous, high purity)

-

Anhydrous organic solvent (e.g., THF, toluene, heptane)

-

Glovebox or Schlenk line with a supply of high-purity inert gas (Argon or Nitrogen)[7][11]

-

Oven-dried glassware (e.g., vials with screw caps, volumetric flasks, pipettes, syringes)

-

Magnetic stirrer and stir bars

-

Analytical balance (located inside the glovebox or with appropriate inert atmosphere handling)

-

Syringe filters (PTFE, 0.22 µm)

-

Gas-tight syringes[12]

-

Apparatus for quantitative analysis (e.g., ICP-OES instrument or titration setup)

Procedure

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

-

Preparation of Saturated Solution:

-

Under an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and stir the suspension vigorously using a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, stop stirring and allow the undissolved solid to settle completely.

-

Carefully draw a known volume of the clear supernatant into a gas-tight syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtered solution into a pre-weighed, oven-dried volumetric flask.

-

Record the exact volume of the filtered aliquot.

-

-

Quantitative Analysis:

-

The concentration of magnesium in the filtered solution can be determined by one of the following methods:

a) Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):

- Carefully quench the sample by slowly adding it to a dilute acid solution (e.g., 2% HNO₃). Caution: This reaction can be exothermic.

- Dilute the quenched sample to a known volume with the same acid solution.

- Prepare a series of magnesium standard solutions of known concentrations.[13]

- Analyze the samples and standards using an ICP-OES instrument to determine the magnesium concentration in the original filtered solution.[14][15]

b) Complexometric Titration:

- Quench a known volume of the filtered solution by slowly adding it to water or a dilute acid.

- Buffer the resulting aqueous solution to pH 10.[16]

- Add an appropriate indicator, such as Eriochrome Black T.[17][18]

- Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the endpoint color change is observed (typically from wine-red to blue).[16][17][18]

- The concentration of magnesium can be calculated from the volume of EDTA solution used.[16]

-

-

Calculation of Solubility:

-

From the determined magnesium concentration and the known molecular weight of this compound (170.53 g/mol ), calculate the solubility in grams per 100 mL or moles per liter.

-

Applications in Organic Synthesis

This compound is a valuable tool for chemists due to its strong basicity and steric hindrance.

Deprotonation and Catalysis

As a strong, non-nucleophilic base, this compound is used for the deprotonation of a variety of organic substrates, including ketones, esters, and carbon acids, to generate enolates and other carbanionic intermediates for subsequent reactions.[3][4]

Ring-Opening Polymerization

Magnesium alkoxides, including the di-tert-butoxide derivative, are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA).

Simplified Ring-Opening Polymerization Pathway

Caption: Simplified pathway for the ring-opening polymerization of lactide initiated by this compound.

Safety and Handling

This compound is a flammable solid and reacts violently with water.[1][2] It is also air- and moisture-sensitive.[1][2] All manipulations should be carried out under an inert atmosphere.[19][20] Appropriate personal protective equipment, including a fire-resistant lab coat, safety glasses, and gloves, should be worn.[12][19]

Conclusion

While quantitative solubility data for this compound remains to be systematically tabulated in scientific literature, its qualitative solubility in ethereal and hydrocarbon solvents is well-established. The provided experimental protocol offers a robust methodology for researchers to determine the precise solubility in solvents relevant to their specific applications. A thorough understanding of its solubility, combined with its known synthetic utility, will continue to facilitate its effective use in the development of novel chemical entities and materials.

References

- 1. lookchem.com [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. Synthesis, Structure, and Reactivity of Magnesium Pentalenides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 11. ucd.ie [ucd.ie]

- 12. chemistry.ucla.edu [chemistry.ucla.edu]

- 13. Magnesium ICP Standard Solution, 500 ml | Single element standards for ICP-OES – ready for use | ICP-OES Standards | Standards for AAS and ICP | Instrumental Analysis | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 14. rsc.org [rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. titrations.info [titrations.info]

- 17. legislation.gov.uk [legislation.gov.uk]

- 18. chemlab.truman.edu [chemlab.truman.edu]

- 19. cmu.edu [cmu.edu]

- 20. pnnl.gov [pnnl.gov]

Thermal Stability and Decomposition of Magnesium Di-tert-butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of magnesium di-tert-butoxide (Mg(OtBu)₂). While specific, in-depth experimental studies on the thermal analysis of this particular compound are not extensively available in peer-reviewed literature, this document synthesizes known information, discusses expected decomposition pathways based on analogous metal alkoxides, and provides detailed experimental protocols for researchers seeking to perform such analyses.

Introduction to this compound

This compound is a strong, non-nucleophilic base utilized in a variety of organic synthesis applications.[1] Its bulky tert-butyl groups contribute to its high selectivity in reactions such as deprotonation and catalysis.[1] Understanding the thermal stability of this reagent is critical for its safe handling, storage, and application in processes that may involve elevated temperatures. Thermal decomposition can lead to the formation of hazardous byproducts and loss of reagent efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₈H₁₈MgO₂ | [2] |

| Molecular Weight | 170.53 g/mol | [2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | Data not available | [3] |

| Solubility | Reacts with water. Soluble in some organic solvents. | [4] |

| Hazards | Flammable solid, Causes severe skin burns and eye damage. Air and moisture sensitive. | [5] |

Thermal Stability and Decomposition Pathway

Detailed quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not readily found in published literature. However, based on the known thermal behavior of other metal tert-butoxides, a plausible decomposition pathway can be proposed.

The primary decomposition products upon heating are expected to be magnesium oxide (MgO), isobutylene, and tert-butanol. The hazardous decomposition products listed in safety data sheets are carbon monoxide (CO) and carbon dioxide (CO₂), which would result from the combustion of the organic decomposition products in the presence of air.[6]

A proposed thermal decomposition pathway is illustrated in the diagram below.

References

- 1. 叔丁醇钾 reagent grade, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. osti.gov [osti.gov]

- 5. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]

- 6. Lithium tert-butoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Magnesium tert-butoxide (CAS 32149-57-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Magnesium tert-butoxide (CAS 32149-57-8), a pivotal reagent in modern organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for characterization, and its applications, particularly in the realm of pharmaceutical development.

Chemical Information and Physical Properties

Magnesium tert-butoxide, also known as magnesium di-tert-butoxide, is an organometallic compound valued for its role as a strong, non-nucleophilic base.[1] Its bulky tert-butyl groups contribute to its high selectivity in chemical reactions, particularly in deprotonation processes where precise control is essential.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 32149-57-8 |

| Molecular Formula | C₈H₁₈MgO₂[3] |

| Molecular Weight | 170.53 g/mol [1] |

| IUPAC Name | magnesium;2-methylpropan-2-olate[4] |

| InChI | InChI=1S/2C4H9O.Mg/c21-4(2,3)5;/h21-3H3;/q2*-1;+2[3] |

| InChIKey | RTKCPZYOLXPARI-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC(C)(C)O[Mg]OC(C)(C)C[3] |

| Synonyms | This compound, Magnesium bis(2-methylpropan-2-olate), MTB[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid or powder[3][5] |

| Odor | Faint[3] |

| Solubility | Soluble in organic solvents like ether and toluene; insoluble in water.[5] |

| Stability | Moisture and air-sensitive; reacts violently with water.[6][7] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[7][8] |

Spectroscopic Data for Characterization

Spectroscopic analysis is crucial for verifying the identity and purity of Magnesium tert-butoxide.

Table 3: Spectroscopic Data

| Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | Characteristic absorption band around 1100 cm⁻¹.[2] Absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹).[2] | Corresponds to the C-O stretching vibration.[2] Confirms the absence of hydrolysis products like tert-butanol (B103910).[2] |

| ¹H NMR Spectroscopy | A characteristic singlet for the methyl protons.[2] | Indicates the presence and integrity of the tert-butyl groups.[2] |

| ¹³C NMR Spectroscopy | Distinct resonances for the quaternary and methyl carbons.[2] | Confirms the structure of the tert-butoxide ligand.[2] |

| Mass Spectrometry (MS) | Exact mass has been determined to be 170.1157215 Da.[2] | Provides direct evidence for the compound's composition.[2] |

Experimental Protocols

Several methods are employed for the synthesis of Magnesium tert-butoxide, each with its advantages in terms of purity and scale.

Synthesis from Magnesium and tert-Butanol

The direct reaction between magnesium metal and tert-butanol is a common laboratory-scale method. This reaction is typically slow and requires a catalyst to activate the magnesium surface, which is often passivated by an oxide layer.[2]

Methodology:

-

In a flame-dried, nitrogen-purged flask, magnesium turnings are suspended in an anhydrous, inert solvent such as toluene.

-

A catalytic amount of an activator, such as iodine or mercury(II) chloride, is added.[2]

-

Anhydrous tert-butanol is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux to facilitate the reaction. The progress can be monitored by the evolution of hydrogen gas.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration under an inert atmosphere.

-

The resulting solid is washed with a dry, non-polar solvent (e.g., hexane) and dried under vacuum to yield pure Magnesium tert-butoxide.

Synthesis via Alkoxide Exchange (Transesterification)

A versatile and high-purity route involves the reaction of a lower magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, with a tert-butyl ester, like tert-butyl acetate (B1210297).[2] This equilibrium-driven process is pushed towards the product by removing the low-boiling ester byproduct via distillation.[2][9]

Methodology:

-

A lower alkyl magnesium alkoxide (e.g., magnesium methoxide) is charged into a reaction vessel equipped with a distillation column.

-

Tert-butyl acetate is added to the reactor.

-

The mixture is heated under an inert atmosphere.

-

The low-boiling ester byproduct (e.g., methyl acetate) is continuously removed by fractional distillation, driving the reaction to completion.[9]

-

After the removal of the byproduct is complete, the remaining solvent and excess tert-butyl acetate are removed under reduced pressure.

-

The solid product is then collected, washed with a dry solvent, and dried under vacuum.

A catalyst system, such as a mixture of tetrabutyl titanate, dimethylsulfoxide, and iodine, can be employed to achieve purities between 98% and 99.5%.[10]

Caption: Workflow for the synthesis of Magnesium tert-butoxide.

Applications in Research and Drug Development

Magnesium tert-butoxide is a versatile reagent with numerous applications in organic synthesis and is particularly valuable in the pharmaceutical industry.

Strong, Non-Nucleophilic Base

Its primary role is as a strong base for the deprotonation of weakly acidic protons.[2] The steric bulk of the tert-butoxide groups prevents it from acting as a nucleophile, which is advantageous in reactions where nucleophilic addition would be an undesired side reaction. It is used in various reactions, including:

-

Enolate formation: For use in alkylation and condensation reactions.

-

Deprotonation of carbon acids: Facilitating a wide range of organic transformations.

Caption: Deprotonation reaction pathway.

Catalyst in Organic Reactions

Magnesium tert-butoxide can function as a catalyst in several types of reactions, including polymerization and the formation of carbon-carbon and carbon-heteroatom bonds.[5] It facilitates these reactions by coordinating to reactants, thereby lowering the activation energy.[3]

Precursor for Other Organometallic Compounds

It serves as a starting material for the synthesis of other organomagnesium compounds, such as Grignard-type reagents.[5] These are fundamental in organic chemistry for creating complex molecules through nucleophilic addition reactions.

Role in Pharmaceutical Synthesis

Magnesium tert-butoxide is an important intermediate in the synthesis of antiviral drugs, such as the nucleoside reverse transcriptase inhibitors adefovir (B194249) dipivoxil and tenofovir (B777) disoproxil.[10][11] The purity of Magnesium tert-butoxide is critical for the yield and quality of these active pharmaceutical ingredients (APIs).[10]

Safety and Handling

Magnesium tert-butoxide is a reactive and hazardous substance that requires careful handling.

Table 4: GHS Hazard Statements

| Hazard Statement | Description |

| H228 | Flammable solid[6] |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H332 | Harmful if inhaled[6] |

| H335 | May cause respiratory irritation[6] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]

-

Avoid formation of dust and aerosols.[8]

-

Keep away from heat, sparks, and open flames. Use non-sparking tools.[8]

-

Prevent contact with water and moisture, as it reacts violently.[6]

-

Handle and store under an inert gas like nitrogen or argon.[7]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Magnesium tert-butoxide is a highly valuable and versatile reagent in organic chemistry with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its utility as a strong, non-nucleophilic base, coupled with its role as a catalyst and precursor to other organometallic compounds, makes it an indispensable tool for researchers and chemical development professionals. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in the laboratory and in industrial processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Magnesium tert-butoxide | 32149-57-8 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. americanelements.com [americanelements.com]

- 5. What is Magnesium Tert-Butoxide Used for?_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. CN102351650A - Method for preparing magnesium tert-butoxide - Google Patents [patents.google.com]

- 11. CN105418379A - Synthetic process for high-purity magnesium tert-butoxide - Google Patents [patents.google.com]

Magnesium Di-tert-butoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium di-tert-butoxide [Mg(OᵗBu)₂], a sterically hindered, non-nucleophilic base, has emerged as a critical reagent in modern organic synthesis and pharmaceutical development. This technical guide provides an in-depth exploration of its discovery, historical context, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its pivotal role in the synthesis of antiviral therapeutics, particularly tenofovir (B777). This document consolidates quantitative data, experimental methodologies, and reaction pathways to serve as a comprehensive resource for researchers in the field.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a singular seminal publication. However, its development can be situated within the broader history of organomagnesium chemistry and the study of metal alkoxides.

The foundation of organomagnesium chemistry was laid by Victor Grignard in 1900 with his discovery of organomagnesium halides (Grignard reagents). This pioneering work opened the door to a vast new area of organic synthesis. While Grignard's initial focus was on organohalides, the reactivity of these compounds with alcohols to form magnesium alkoxides was a logical extension of this chemistry.

A significant early application of magnesium alkoxides as catalysts was reported by Vyacheslav Tishchenko in 1906.[1][2][3] Tishchenko discovered that aluminum and magnesium alkoxides could effectively catalyze the disproportionation of aldehydes to esters, a reaction now known as the Tishchenko reaction.[1][2][3] This early work highlighted the utility of magnesium alkoxides in organic transformations, although it did not specifically detail the synthesis of the di-tert-butoxide derivative.

An early specific, albeit brief, mention of a synthesis that would produce this compound can be found in the mid-20th century. A 1954 publication in the Journal of the American Chemical Society is often cited in patent literature as an early example of the preparation of magnesium alkoxides, including sterically hindered variants.[4] The direct reaction of magnesium metal with tert-butanol (B103910) is inherently slow due to the low acidity of the tertiary alcohol and the passivating oxide layer on the magnesium surface. This challenge likely spurred the development of alternative synthetic routes that are now commonplace.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white, moisture-sensitive solid. Its bulky tert-butyl groups confer unique properties, such as high solubility in many organic solvents and a strongly basic yet non-nucleophilic character. This combination is highly desirable in organic synthesis, where it can deprotonate acidic substrates without competing nucleophilic attack. The compound is known to exist in various aggregation states, including dimeric and cubane-like tetrameric structures, depending on the solvent and presence of coordinating ligands. In its dimeric form, two magnesium atoms are typically bridged by two tert-butoxide ligands, with each magnesium atom achieving a tetrahedral coordination geometry.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈MgO₂ | [5] |

| Molecular Weight | 170.53 g/mol | [5] |

| Appearance | White to beige powder | [5] |

| Melting Point | ~90 °C | [1] |

| Boiling Point | Not applicable (decomposes) | [5] |

| Density | ~0.84 g/cm³ | [1] |

| Solubility | Soluble in ethers and other organic solvents. Reacts violently with water. | [1] |

Spectroscopic Data

| Technique | Key Features and Observations | Reference(s) |

| Infrared (IR) | C-O stretching vibration around 1100 cm⁻¹. Absence of a broad O-H stretching band (3200-3600 cm⁻¹) indicates purity from tert-butanol. | [6] |

| Mass Spectrometry (MS) | Exact mass: 170.115722 Da. | [5][6] |

| Nuclear Magnetic Resonance (NMR) | Due to its structure and potential for aggregation, NMR spectra can be complex. In deuterated solvents, a singlet corresponding to the methyl protons of the tert-butyl groups is expected. | [6] |

Synthesis of this compound

Several synthetic methods have been developed to produce high-purity this compound, overcoming the slow direct reaction of magnesium with tert-butanol. The most common laboratory and industrial-scale preparations involve alcoholysis of a simpler magnesium alkoxide or a transesterification reaction.

Alcoholysis of Magnesium Ethoxide

This method relies on the displacement of a less sterically hindered alcohol (ethanol) with a more hindered one (tert-butanol). The reaction is driven to completion by removing the lower-boiling ethanol (B145695).

Experimental Protocol:

-

Preparation of Magnesium Ethoxide: Magnesium turnings are reacted with anhydrous ethanol in the presence of a catalytic amount of iodine or mercury iodide to initiate the reaction. The reaction mixture is refluxed until all the magnesium has reacted. The resulting magnesium ethoxide can be isolated as a solid or used as a solution in ethanol.

-

Alcohol Exchange: The prepared magnesium ethoxide is then suspended in a suitable solvent, such as toluene (B28343). A stoichiometric excess of tert-butanol is added.

-

Azeotropic Distillation: The reaction mixture is heated to reflux, and the lower-boiling ethanol is removed as an azeotrope with toluene using a Dean-Stark apparatus.

-

Isolation: Once the removal of ethanol is complete, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Transesterification Reaction

This method involves the reaction of a lower magnesium alkoxide with a tert-butyl ester, such as tert-butyl acetate (B1210297). The equilibrium is shifted towards the product by removing the low-boiling ester byproduct via distillation.

Experimental Protocol:

-

Reaction Setup: A lower magnesium alkoxide, such as magnesium methoxide, is suspended in an excess of tert-butyl acetate, which also serves as the solvent. A catalyst, such as tetrabutyl titanate, is often added.

-

Reactive Distillation: The mixture is heated to reflux. The low-boiling byproduct, methyl acetate, is continuously removed by fractional distillation.

-

Work-up and Isolation: After the reaction is complete (as monitored by the cessation of methyl acetate distillation), the excess tert-butyl acetate is removed under reduced pressure. The solid this compound is then collected.

Applications in Drug Development

The unique properties of this compound make it a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a strong, non-nucleophilic base is particularly crucial in reactions where sensitive functional groups must be preserved.

Key Role in the Synthesis of Tenofovir

A prominent example of the application of this compound is in the synthesis of Tenofovir, a key antiviral drug used in the treatment of HIV and hepatitis B. In one of the established synthetic routes, this compound is used as the base to facilitate the N-alkylation of (R)-9-(2-hydroxypropyl)adenine (HPA) with a phosphonate (B1237965) electrophile.

The use of this compound in this step is critical for several reasons:

-

High Regioselectivity: It selectively deprotonates the desired nitrogen atom of the adenine (B156593) ring, leading to the formation of the correct N-9 isomer.

-

Avoidance of Side Reactions: Its non-nucleophilic nature prevents unwanted reactions with the electrophile.

-

Improved Yields: Compared to other bases like sodium hydride or potassium tert-butoxide, this compound often provides higher yields and a cleaner reaction profile in this specific transformation.[7]

While effective, the use of this compound can present challenges on an industrial scale, including its cost and the formation of magnesium salt byproducts that can complicate product isolation.[8] This has led to research into alternative bases and process optimizations for the synthesis of tenofovir and related compounds.[8][9]

Conclusion

This compound has evolved from a chemical curiosity in the early days of organometallic chemistry to an indispensable tool for synthetic chemists, particularly in the pharmaceutical industry. Its unique combination of high basicity and low nucleophilicity, a direct consequence of its sterically demanding tert-butyl groups, allows for highly selective transformations that are often difficult to achieve with other reagents. The synthesis of the antiviral drug tenofovir stands as a testament to its importance. As the demand for more efficient and sustainable synthetic methodologies grows, further research into the applications and potential alternatives to this compound will undoubtedly continue to be an active area of investigation. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 3. Tischenko Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. CN102351650A - Method for preparing magnesium tert-butoxide - Google Patents [patents.google.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - An improved synthesis of adefovir and related analogues [beilstein-journals.org]

Spectroscopic Analysis of Magnesium Di-tert-butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium di-tert-butoxide, with the chemical formula Mg(O-t-Bu)₂, is a strong, non-nucleophilic base widely employed in organic synthesis. Its sterically hindered tert-butoxide groups make it highly selective in deprotonation reactions, rendering it a valuable reagent in the synthesis of pharmaceuticals and fine chemicals. Structurally, it often exists as a dimer or larger oligomers, with magnesium atoms typically adopting a tetrahedral coordination geometry.[1] Due to its reactivity with atmospheric moisture, the handling and spectroscopic characterization of this compound require specialized techniques for air-sensitive compounds. This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with detailed experimental protocols for its analysis.

Spectroscopic Data

The spectroscopic data for this compound is characterized by the signals originating from its tert-butoxide ligands. Due to the high symmetry of the tert-butyl group, the NMR spectra are relatively simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structural integrity of this compound in solution.[1] The chemical shifts can be influenced by the solvent and the specific aggregation state of the compound in solution.

¹H NMR Data

The ¹H NMR spectrum is expected to show a single, sharp singlet corresponding to the 18 equivalent methyl protons of the two tert-butyl groups.

| Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| -C(CH ₃)₃ | ~1.3 - 1.5 | Singlet |

Note: The exact chemical shift can vary depending on the deuterated solvent used and the concentration of the sample.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display two distinct resonances: one for the quaternary carbons of the tert-butoxy (B1229062) groups and another for the methyl carbons.

| Assignment | Expected Chemical Shift (δ) in ppm |

| -C (CH₃)₃ | ~65 - 75 |

| -C(C H₃)₃ | ~30 - 35 |

Note: The exact chemical shifts can vary depending on the deuterated solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about the bonding within the molecule, particularly the C-O and Mg-O bonds. A crucial diagnostic feature is the absence of a broad O-H stretching band, which would indicate hydrolysis.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2970, ~2930, ~2870 | C-H stretching (from tert-butyl groups) | Strong |

| ~1470, ~1360 | C-H bending (from tert-butyl groups) | Medium |

| ~1100 - 1200 | C-O stretching | Strong |

| Below 1000 | Mg-O stretching and other skeletal vibrations | Medium-Strong |

| 3200 - 3600 | O-H stretching (diagnostic for hydrolysis) | Absent in pure sample |

Experimental Protocols

Given that this compound is highly sensitive to air and moisture, all manipulations, including sample preparation for spectroscopic analysis, must be conducted under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.

NMR Sample Preparation (Air-Sensitive Protocol)

-

Glassware Preparation: Dry a J. Young NMR tube and a small vial in an oven at >120°C overnight. Allow them to cool in a desiccator.

-

Inert Atmosphere: Transfer the J. Young NMR tube and vial into a nitrogen- or argon-filled glovebox.

-

Sample Weighing: In the glovebox, weigh approximately 5-10 mg of this compound directly into the vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a dry, degassed deuterated solvent (e.g., C₆D₆, THF-d₈) to the vial containing the sample. Ensure the solvent has been stored over molecular sieves to remove trace water.

-

Dissolution and Transfer: Gently swirl the vial to dissolve the sample. Once dissolved, carefully transfer the solution into the J. Young NMR tube using a clean pipette.

-

Sealing: Securely close the J. Young NMR tube with its Teflon valve.

-

Analysis: Remove the sealed NMR tube from the glovebox and acquire the spectrum on an NMR spectrometer.

FTIR Sample Preparation (Air-Sensitive Protocol)

The KBr pellet method is suitable for obtaining a high-quality FTIR spectrum of solid this compound. This procedure must be performed in a dry environment.

-

Material Preparation: Place finely ground, spectroscopic grade potassium bromide (KBr) and a mortar and pestle in a drying oven at >120°C for several hours. Transfer them into a glovebox to cool.

-

Sample Grinding: In the glovebox, add approximately 1-2 mg of this compound to about 100 mg of the dry KBr in the mortar.

-

Mixing: Thoroughly grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Sample Holder: Mount the KBr pellet in a sample holder.

-

Analysis: Quickly transfer the sample holder to the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be taken for reference.

Visualizations

Synthesis of this compound via Alkoxide Exchange

This compound can be synthesized through an alkoxide exchange reaction, for instance, from magnesium ethoxide and tert-butyl acetate. The following diagram illustrates this process.

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the necessary steps for the spectroscopic analysis of the air-sensitive this compound.

Caption: General experimental workflow for spectroscopic analysis.

Structure-Spectra Correlation

This diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

Caption: Correlation of structure with expected spectroscopic signals.

References

The Role of Magnesium Di-tert-butoxide: A Technical Guide for Non-Nucleophilic Basicity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Magnesium di-tert-butoxide, with the chemical formula Mg(O-t-Bu)₂, is a sterically hindered, strong, non-nucleophilic base that has carved out a significant niche in modern organic synthesis. Its bulky tert-butyl groups impede its ability to act as a nucleophile, allowing for selective deprotonation of acidic protons without competing nucleophilic attack at electrophilic centers. This unique reactivity profile makes it an invaluable tool in a variety of chemical transformations, ranging from the formation of sensitive enolates to the catalysis of complex cyclization and polymerization reactions. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Core Properties and Advantages

This compound is a white to off-white, moisture-sensitive solid. The steric bulk provided by the two tert-butoxide groups is the primary determinant of its chemical behavior.[1] Unlike smaller alkoxides, such as methoxide (B1231860) or ethoxide, the large steric footprint of the tert-butoxide ligands prevents the magnesium center from readily participating in nucleophilic addition reactions. This characteristic is crucial in applications where the desired outcome is solely proton abstraction.

The advantages of using this compound include:

-

High Basicity: It is a strong base capable of deprotonating a wide range of carbon and heteroatom acids.

-

Low Nucleophilicity: The steric hindrance minimizes unwanted side reactions, such as nucleophilic addition to carbonyls or esters.

-

Lewis Acidity: The magnesium ion can coordinate to carbonyl oxygens, influencing the stereochemical outcome of reactions and enhancing the acidity of α-protons.

-

Solubility: It exhibits good solubility in many common aprotic organic solvents, facilitating its use in a variety of reaction conditions.

Applications in Organic Synthesis

The unique properties of this compound have led to its application in a diverse array of synthetic transformations.

Deprotonation of Carbonyl Compounds

One of the most common applications of this compound is the deprotonation of ketones, esters, and other carbonyl-containing compounds to form enolates. These enolates are key intermediates in numerous carbon-carbon bond-forming reactions. The non-nucleophilic nature of the base is critical to avoid competing addition to the carbonyl group.

Quantitative Data for Deprotonation and Alkylation of Ketones

| Ketone Substrate | Electrophile | Base Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Methyl Iodide | 1.2 | THF | 0 to rt | 2 | 85 | Fictional Example |

| Acetophenone | Benzyl Bromide | 1.1 | Toluene (B28343) | -78 to rt | 3 | 78 | Fictional Example |

| 2-Pentanone | Allyl Bromide | 1.2 | Diethyl Ether | -20 to rt | 1.5 | 90 | Fictional Example |

Intramolecular Cyclizations: The Dieckmann Condensation

This compound is an effective base for promoting intramolecular condensation reactions of diesters to form cyclic β-keto esters, a transformation known as the Dieckmann condensation. The reaction proceeds through the formation of an enolate, which then attacks the second ester group within the same molecule. This method is particularly useful for the synthesis of 5- and 6-membered rings.

Mechanism of the Dieckmann Condensation

The mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of an alkoxide regenerates the carbonyl and forms the cyclic β-keto ester.

Caption: Mechanism of the Dieckmann Condensation.

Conjugate Addition Reactions

In Michael additions, this compound can be used to generate the nucleophilic enolate which then adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. The Lewis acidic nature of the magnesium can play a role in activating the Michael acceptor.

Quantitative Data for this compound Catalyzed Michael Addition

| Michael Donor | Michael Acceptor | Base Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Malonate | Methyl Vinyl Ketone | 1.1 | THF | rt | 4 | 92 | Fictional Example |

| 1,3-Cyclohexanedione | Acrylonitrile | 1.2 | DMF | 50 | 6 | 88 | Fictional Example |

| Ethyl Acetoacetate | Chalcone | 1.0 | Ethanol | rt | 12 | 85 | Fictional Example |

Catalysis of Polymerization Reactions

Magnesium alkoxides, including this compound, have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone to produce biodegradable polyesters.

Quantitative Data for Ring-Opening Polymerization of ε-Caprolactone

| Monomer/Catalyst Ratio | Co-initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |

| 100:1 | Benzyl Alcohol | Toluene | 100 | 2 | 95 | 11,400 | 1.15 | Fictional Example |

| 200:1 | None | Bulk | 130 | 4 | 98 | 22,800 | 1.20 | Fictional Example |

| 50:1 | Isopropanol | THF | 80 | 1 | 92 | 5,700 | 1.10 | Fictional Example |

Experimental Protocols

Synthesis of this compound

From Magnesium Turnings and tert-Butanol (B103910):

Materials:

-

Magnesium turnings

-

Anhydrous tert-butanol

-

Anhydrous toluene

-

Iodine (catalytic amount)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous toluene to the flask.

-

Heat the mixture to reflux.

-

Slowly add a solution of anhydrous tert-butanol in anhydrous toluene via the dropping funnel to the refluxing mixture.

-

Continue refluxing until the magnesium is completely consumed.

-

The resulting slurry can be used directly, or the solvent can be removed under reduced pressure to yield this compound as a white solid.

Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Deprotonation of a Ketone and Subsequent Alkylation

Materials:

-

Ketone (e.g., cyclohexanone)

-

This compound

-

Alkylating agent (e.g., methyl iodide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Under an inert atmosphere, dissolve the ketone in anhydrous THF in a flame-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

-

Slowly add the alkylating agent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a powerful and selective non-nucleophilic base with broad utility in organic synthesis. Its ability to efficiently deprotonate a variety of substrates without engaging in competing nucleophilic reactions makes it an essential reagent for the construction of complex molecules in both academic and industrial settings. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the unique reactivity of this versatile compound in their synthetic endeavors. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound in the drug development pipeline is poised to increase.

References

Theoretical Insights into the Reactivity of Magnesium Di-tert-butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium di-tert-butoxide, Mg(O-t-Bu)₂, is a versatile and highly reactive organomagnesium compound that has carved a significant niche in modern organic synthesis and materials science. Its utility as a strong, non-nucleophilic base and an efficient catalyst is well-established. This technical guide delves into the theoretical underpinnings of its reactivity, supported by experimental data and detailed protocols, to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Structural and Electronic Properties

This compound is a white, solid powder that is highly soluble in organic solvents like toluene (B28343) and hexane.[1] Structurally, it often exists in oligomeric forms, most commonly as a dimer, where two magnesium atoms are bridged by tert-butoxide ligands.[2] In this dimeric state, each magnesium atom typically adopts a tetrahedral coordination geometry.[2] This aggregation is a key factor influencing its reactivity and solubility.

The bulky tert-butyl groups are a defining feature of this reagent, providing significant steric hindrance.[2] This steric bulk is the primary reason for its classification as a non-nucleophilic base, allowing it to deprotonate acidic substrates with high selectivity without significant nucleophilic addition to electrophilic centers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈MgO₂ |

| Molecular Weight | 170.53 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in toluene, hexane |

Reactivity Profile and Catalytic Applications

The high reactivity of this compound stems from its ability to act as a potent Brønsted base and a precursor to various catalytically active magnesium complexes.[1][3] Its applications span a wide range of organic transformations.

Deprotonation and Metalation Reactions

As a strong, non-nucleophilic base, this compound is highly effective in deprotonation reactions, a crucial step in many organic syntheses.[2] It can deprotonate a variety of substrates, including ketones, esters, and other carbon acids, to generate reactive enolates for subsequent carbon-carbon bond formation.

Catalysis in Polymerization

Magnesium alkoxides, including the di-tert-butoxide derivative, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, to produce biodegradable polyesters.[1][4][5] The catalytic cycle typically involves the coordination of the monomer to the magnesium center, followed by nucleophilic attack of the alkoxide initiator.

Reduction Reactions

Magnesium-based catalysts are active in various reduction reactions, including the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones.[6][7][8] In this reaction, a sacrificial alcohol, typically isopropanol, serves as the hydride source, and the magnesium alkoxide facilitates the hydride transfer to the carbonyl compound via a six-membered ring transition state.[7][9]

Tishchenko Reaction

The Tishchenko reaction, which converts two equivalents of an aldehyde into an ester, can be effectively catalyzed by magnesium alkoxides.[10][11] The mechanism involves the formation of a hemiacetal intermediate by the reaction of the aldehyde with the magnesium alkoxide, followed by a hydride transfer from the hemiacetal to a second aldehyde molecule.[10]

Hydroboration Reactions

Magnesium-catalyzed hydroboration of various unsaturated substrates, including esters and nitriles, has emerged as a powerful synthetic tool.[12][13][14] Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of these reactions. For the hydroboration of pyridines, for instance, the active catalytic species is believed to be a magnesium hydride complex.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of magnesium metal with tert-butanol (B103910), often requiring a catalyst to overcome the passivity of the magnesium surface. An alternative and often higher-yielding method is the alkoxide exchange or transesterification from a more readily available magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide.

Protocol: Synthesis via Alkoxide Exchange from Magnesium Methoxide

This protocol is adapted from patent literature and is suitable for laboratory-scale synthesis.

-

Materials:

-

Magnesium methoxide in methanol (B129727) solution

-

Anhydrous tert-butanol

-

Toluene (anhydrous)

-

-

Apparatus:

-

A four-necked round-bottom flask equipped with a mechanical stirrer, a distillation column, a dropping funnel, and a nitrogen inlet.

-